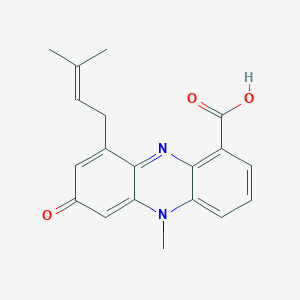

Endophenazine B

Beschreibung

This compound has been reported in Streptomyces and Streptomyces anulatus with data available.

a phenazine antibiotic from the arthropod; structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C19H18N2O3 |

|---|---|

Molekulargewicht |

322.4 g/mol |

IUPAC-Name |

5-methyl-9-(3-methylbut-2-enyl)-7-oxophenazine-1-carboxylic acid |

InChI |

InChI=1S/C19H18N2O3/c1-11(2)7-8-12-9-13(22)10-16-17(12)20-18-14(19(23)24)5-4-6-15(18)21(16)3/h4-7,9-10H,8H2,1-3H3,(H,23,24) |

InChI-Schlüssel |

CIWWONHFDUMHHK-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C |

Synonyme |

endophenazine B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Endophenazine B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces anulatus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Endophenazine B, a phenazine antibiotic produced by the bacterium Streptomyces anulatus. This document details the experimental protocols for fermentation, extraction, and purification, and presents a comprehensive summary of its quantitative and spectral data. Furthermore, it visualizes the biosynthetic pathway and the general workflow for natural product discovery from Streptomyces.

Introduction

This compound is a member of the endophenazine family of antibiotics, which were first discovered in the culture broth of various endosymbiotic Streptomyces anulatus strains.[1] These strains have been isolated from diverse arthropod hosts.[1] The endophenazines, including this compound, exhibit notable antimicrobial activities against Gram-positive bacteria and some filamentous fungi, as well as herbicidal activity.[1] this compound is structurally characterized as an N-methylated derivative of the phenazine core.[2]

Data Presentation

Quantitative Data

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₁₈N₂O₃ | [2] |

| Molecular Weight | 322.36 g/mol | [2] |

| Production in Heterologous Host (S. coelicolor M512) | Very low amounts, detectable by LC-MS | [2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound from Streptomyces anulatus are not explicitly available in the reviewed literature. However, the structural elucidation of the endophenazine family was accomplished using spectroscopic methods, including NMR.[3] For reference, the NMR data for a related compound, Endophenazine E (a conjugate of Endophenazine A and L-glutamine), has been published and can provide insights into the phenazine core and prenyl group signals.

Mass Spectrometry (MS)

The structure of this compound was determined using high-resolution mass spectrometry (HR-MS).[2] While specific fragmentation data for this compound is not detailed in the available literature, its detection in heterologous expression systems was achieved through LC-MS analysis.[2]

Experimental Protocols

Fermentation of Streptomyces anulatus

A detailed, specific protocol for the fermentation of Streptomyces anulatus for the optimal production of this compound is not explicitly outlined in the initial discovery papers. However, a general procedure for the cultivation of Streptomyces species for secondary metabolite production can be adapted.

General Fermentation Protocol:

-

Inoculum Preparation: Aseptically transfer a loopful of Streptomyces anulatus spores from a mature agar plate into a flask containing a suitable seed medium.

-

Incubation: Incubate the seed culture on a rotary shaker at a controlled temperature (typically 28-30°C) for 2-3 days until dense growth is observed.

-

Production Culture: Inoculate a larger volume of production medium with the seed culture (typically 5-10% v/v). The production medium composition can be optimized for phenazine production, often containing complex nitrogen and carbon sources.

-

Fermentation: Incubate the production culture under the same conditions as the seed culture for an extended period (typically 5-10 days). Monitor the production of this compound periodically using analytical techniques like TLC or HPLC.

Extraction of this compound

The following is a general protocol for the extraction of phenazine compounds from Streptomyces culture broth.

-

Separation of Biomass: Centrifuge the fermentation broth to separate the mycelium from the supernatant.

-

Solvent Extraction:

-

Mycelium: Extract the mycelial cake with an organic solvent such as methanol or acetone.

-

Supernatant: Extract the supernatant with a water-immiscible organic solvent like ethyl acetate or chloroform at a slightly acidic pH to ensure the protonation of the carboxylic acid group of the phenazine core, facilitating its extraction into the organic phase.

-

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Purification of this compound

The purification of this compound from the crude extract typically involves a combination of chromatographic techniques.

-

Thin-Layer Chromatography (TLC): Initially, use TLC to screen for the presence of endophenazines in the crude extract and to optimize the solvent system for column chromatography.[1]

-

Column Chromatography:

-

Stationary Phase: Silica gel is a common choice for the initial purification step. .

-

Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is typically used to elute the compounds based on their polarity.

-

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is employed.[2]

-

Column: A reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is used for elution.

-

Detection: A UV detector is used to monitor the elution of the compounds, with phenazines typically showing strong absorbance in the UV-Vis region.

-

Mandatory Visualizations

Biosynthetic Pathway of Endophenazines

The biosynthesis of endophenazines in Streptomyces anulatus involves a dedicated gene cluster. The pathway starts from chorismic acid, a key intermediate in the shikimate pathway, and proceeds through the formation of the phenazine core, which is then prenylated and, in the case of this compound, N-methylated.[2]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Natural Product Discovery

The discovery and isolation of novel natural products like this compound from Streptomyces follows a systematic workflow.

References

- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Endophenazine B: A Technical Guide to its Biological Activity and Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine B is a member of the phenazine family of heterocyclic nitrogenous compounds, which are known for their broad-spectrum biological activities.[1] First isolated from the endosymbiotic actinomycete Streptomyces anulatus found in arthropods, this compound has emerged as a molecule of interest for its antimicrobial and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the biological activity, spectrum, and available mechanistic insights of this compound, intended to support further research and drug development efforts.

Chemical Structure

This compound is structurally characterized as a prenylated and N-methylated derivative of phenazine-1-carboxylic acid. This structural modification is believed to contribute to its specific biological effects.

Biological Activity and Spectrum

This compound has demonstrated a range of biological activities, including antibacterial, antifungal, herbicidal, and cytotoxic effects.

Antimicrobial Activity

This compound exhibits activity primarily against Gram-positive bacteria, including clinically significant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[2] It has also been noted to have activity against some filamentous fungi.[1]

Table 1: Antibacterial Spectrum of this compound

| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 8 - 32 | 32 - 128 | [2] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 8 - 32 | 32 - 128 |[2] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of this compound against several human cancer cell lines, while showing moderate toxicity towards non-cancerous cells, suggesting a degree of selectivity.[2]

Table 2: Cytotoxic Activity of this compound (IC50 values)

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

|---|---|---|---|

| HeLa | Cervical Cancer | 23.41 - 126.54 | [2] |

| HepG2 | Liver Cancer | 23.41 - 126.54 | [2] |

| MDA-MB-231 | Breast Cancer | 23.41 - 126.54 | [2] |

| Vero | Non-cancerous kidney cells | 317.44 - 465.52 |[2] |

IC50: Half-maximal inhibitory concentration

Herbicidal Activity

This compound has been reported to possess herbicidal activity against the duckweed Lemna minor.[1] Quantitative data, such as EC50 values, are not yet available in the reviewed literature.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, the biological activities of phenazine compounds are generally attributed to their ability to undergo redox cycling. This process involves the acceptance of electrons from cellular reducing agents, such as NADH or NADPH, and the subsequent transfer of these electrons to molecular oxygen, leading to the generation of reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. The resulting oxidative stress can cause damage to various cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Some studies on other phenazine derivatives suggest that they can disrupt cell membrane integrity, leading to the leakage of intracellular contents. Scanning electron microscopy of bacteria treated with a phenazine compound revealed morphological changes such as coarsening and wrinkling of the cell membrane, and even local rupture and pore formation.[3] It is plausible that this compound shares a similar mode of action.

References

- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]

Endophenazine B: A Technical Guide to its Structure and Spectroscopic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine B is a naturally occurring phenazine antibiotic first isolated from the arthropod-associated endosymbiont Streptomyces anulatus. As a member of the endophenazine family, it is part of a group of compounds known for their antimicrobial and herbicidal activities. This technical guide provides a comprehensive overview of the structure elucidation and detailed spectroscopic data of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical Structure

The structure of this compound was determined through extensive spectroscopic analysis and has been identified as 5-methyl-9-(3-methylbut-2-en-1-yl)-7-oxo-5,7-dihydrophenazine-1-carboxylate .

Molecular Formula: C₁₉H₁₈N₂O₃ Monoisotopic Mass: 322.1317 Da

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, which were crucial for its structure elucidation.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.25 | dd | 7.2, 1.5 |

| H-3 | 7.78 | dd | 8.8, 7.2 |

| H-4 | 8.45 | dd | 8.8, 1.5 |

| H-6 | 6.42 | d | 2.0 |

| H-8 | 7.05 | d | 2.0 |

| H-1' | 4.65 | d | 6.5 |

| H-2' | 5.35 | t | 6.5 |

| H-4' | 1.85 | s | |

| H-5' | 1.80 | s | |

| N-CH₃ | 3.80 | s |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | 134.5 |

| C-2 | 130.1 |

| C-3 | 124.8 |

| C-4 | 132.7 |

| C-4a | 141.8 |

| C-5a | 128.5 |

| C-6 | 110.2 |

| C-7 | 183.1 |

| C-8 | 138.2 |

| C-9 | 145.5 |

| C-9a | 129.8 |

| C-10a | 143.2 |

| C-1' | 42.3 |

| C-2' | 121.5 |

| C-3' | 135.8 |

| C-4' | 25.9 |

| C-5' | 18.2 |

| N-CH₃ | 35.1 |

| COOH | 167.0 |

Table 3: Mass Spectrometry, UV-Vis, and IR Data

| Spectroscopic Method | Key Observations |

| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺: 323.1396 (Calculated for C₁₉H₁₉N₂O₃⁺: 323.1390) |

| UV-Vis Spectroscopy (MeOH) | λmax (log ε): 275 (4.6), 380 (3.9), 480 (3.7) nm |

| Infrared (IR) Spectroscopy (KBr) | νmax: 3440, 1720, 1640, 1600, 1580 cm⁻¹ |

Experimental Protocols

The isolation and structure elucidation of this compound involved a series of detailed experimental procedures.

Isolation of this compound

-

Fermentation: Streptomyces anulatus was cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth was extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds.

-

Chromatography: The crude extract was subjected to multiple rounds of chromatographic separation. This included:

-

Silica Gel Column Chromatography: Used for initial fractionation of the extract based on polarity.

-

Sephadex LH-20 Column Chromatography: Employed for further purification and separation of compounds with similar polarities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final step to isolate pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) were conducted to establish the connectivity of protons and carbons.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source to determine the exact mass and molecular formula.

-

UV-Vis Spectroscopy: The UV-Vis spectrum was recorded in methanol to observe the electronic transitions within the molecule.

-

IR Spectroscopy: The infrared spectrum was obtained using a potassium bromide (KBr) pellet to identify the functional groups present.

Structure Elucidation Workflow

The elucidation of the chemical structure of this compound followed a logical workflow, integrating data from various spectroscopic techniques.

Caption: Workflow for the structure elucidation of this compound.

Concluding Remarks

This technical guide consolidates the key information regarding the structure and spectroscopic characteristics of this compound. The detailed data and experimental protocols provided herein are intended to facilitate further research and development of this and related phenazine compounds for potential applications in medicine and agriculture.

Endophenazine B: A Technical Whitepaper on a Novel Antibiotic Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endophenazine B, a glycosylated phenazine natural product, has emerged as a promising candidate in the search for novel antibiotics. Produced by the endophytic actinomycete Streptomyces anulatus, this compound demonstrates notable antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, consolidating the current knowledge on its biosynthesis, mechanism of action, antimicrobial spectrum, and the methodologies for its production and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. While in vitro data is encouraging, it is important to note the current absence of published in vivo efficacy studies and clinical trials.

Introduction to this compound

This compound belongs to the phenazine class of heterocyclic nitrogen-containing compounds, which are known for their diverse biological activities. It is one of several endophenazines (A-D) isolated from the culture broth of Streptomyces anulatus, an endosymbiont found in arthropods. The structure of this compound is characterized by a phenazine core with a glycosidic linkage, a feature that differentiates it from many other phenazine antibiotics.[1]

Antimicrobial Activity

Quantitative studies have demonstrated the potent antibacterial properties of this compound, especially against pathogenic staphylococci. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values highlight its efficacy.

Table 1: Antimicrobial Spectrum of this compound

| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 8 - 32 | 32 - 128 | [2] |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 8 - 32 | 32 - 128 | [2] |

Mechanism of Action

The precise mechanism of action for this compound has not been empirically determined in dedicated studies. However, based on the well-established mode of action for the broader phenazine class of antibiotics, a plausible mechanism can be inferred. Phenazines are redox-active molecules that can participate in cellular electron transfer processes. Their antimicrobial activity is largely attributed to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This oxidative stress can lead to widespread damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in bacterial cell death.

References

- 1. Simple synthesis of endophenazine G and other phenazines and their evaluation as anti-methicillin-resistant Staphylococcus aureus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Endophenazine B in Microbial Symbiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophenazine B, a member of the phenazine family of secondary metabolites, is produced by the endosymbiotic actinobacterium Streptomyces anulatus, which has been isolated from various arthropod hosts.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential role in mediating microbial symbiosis. Drawing on available data for endophenazines and related phenazine compounds, this document outlines its antimicrobial properties, details relevant experimental methodologies, and proposes a hypothetical signaling pathway for its function in symbiotic interactions. This guide is intended to serve as a valuable resource for researchers in microbiology, chemical ecology, and drug discovery.

Introduction to this compound and Microbial Symbiosis

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria.[3] They are known to play diverse roles in microbial ecology, acting as antimicrobial agents, signaling molecules, and factors that shape microbial community structures.[4] this compound is a prenylated phenazine derivative isolated from Streptomyces anulatus, a bacterium living in symbiosis with arthropods such as beetles, millipedes, and woodlice.[2] The presence of this and other bioactive secondary metabolites in an endosymbiont suggests a functional role in the host-microbe relationship, potentially contributing to the host's defense against pathogens or mediating the composition of the host's microbiome.[5]

The study of this compound is pivotal for understanding the chemical ecology of insect-microbe symbioses and may offer novel avenues for the development of antimicrobial agents and microbiome-modulating therapies.

Quantitative Data on Antimicrobial Activity

This compound exhibits antimicrobial activity, primarily against Gram-positive bacteria and some filamentous fungi.[1][2] The following table summarizes the available quantitative data on the antimicrobial activity of endophenazines.

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

| Endophenazine A | Bacillus subtilis | 1 - 5 | [1] |

| Staphylococcus aureus | 1 - 5 | [1] | |

| Mucor miehei | 1 - 5 | [1] | |

| This compound | Bacillus subtilis | 5 - 10 | [1] |

| Staphylococcus aureus | 5 - 10 | [1] | |

| Mucor miehei | 5 - 10 | [1] | |

| Endophenazine C | Bacillus subtilis | > 100 | [1] |

| Staphylococcus aureus | > 100 | [1] | |

| Mucor miehei | > 100 | [1] | |

| Endophenazine D | Bacillus subtilis | 10 - 50 | [1] |

| Staphylococcus aureus | 10 - 50 | [1] | |

| Mucor miehei | 10 - 50 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Fermentation and Isolation of this compound

-

Strain and Culture Conditions: Streptomyces anulatus strains are cultured in a suitable production medium, such as ISP2 broth, and incubated on a rotary shaker at room temperature for 5-7 days.[1]

-

Extraction: The fermentation broth is filtered to remove bacterial cells. The culture filtrate is then extracted with an equal volume of ethyl acetate. The mixture is shaken vigorously and allowed to separate. The organic phase containing the endophenazines is collected.

-

Purification: The crude extract is concentrated under reduced pressure. Purification is achieved using column chromatography on silica gel, with a gradient elution system of dichloromethane and methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).[1]

Structural Elucidation

The structure of purified this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework.

-

UV-Vis Spectroscopy: To determine the chromophore system.[6]

Antimicrobial Susceptibility Testing

-

Minimal Inhibitory Concentration (MIC) Assay: The MIC of purified this compound against various microbial strains is determined using the broth microdilution method. A serial dilution of the compound is prepared in a 96-well microtiter plate with a suitable broth medium. The wells are then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.[1]

Transcriptomic Analysis of Bacterial Response to Phenazines

-

Experimental Setup: A bacterial culture (e.g., a symbiotic partner or a competing microbe) is grown to mid-log phase and then exposed to a sub-lethal concentration of purified this compound. A control culture without the compound is run in parallel.

-

RNA Extraction and Sequencing: After a defined incubation period, total RNA is extracted from both treated and control cultures. The RNA is then subjected to library preparation and high-throughput sequencing (RNA-Seq).

-

Data Analysis: The sequencing reads are mapped to the reference genome of the test bacterium. Differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to this compound. This can provide insights into the cellular pathways affected by the compound.[7][8][9]

Signaling Pathways and Logical Relationships

While the specific signaling pathway of this compound in microbial symbiosis has not been fully elucidated, we can propose a hypothetical model based on the known functions of other phenazine compounds. Phenazines are known to act as signaling molecules that can modulate gene expression in both prokaryotic and eukaryotic cells.[3][4]

Biosynthesis of this compound

The biosynthesis of this compound starts from the shikimate pathway, leading to the formation of the phenazine core, which is then prenylated. The following diagram illustrates the general biosynthetic pathway leading to endophenazines.

Caption: Generalized biosynthetic pathway of this compound.

Hypothetical Signaling Role in Symbiosis

We hypothesize that this compound, secreted by Streptomyces anulatus within the arthropod host, acts as a signaling molecule to modulate the surrounding microbial community and interact with the host.

Caption: Hypothetical signaling role of this compound in the arthropod symbiosis.

This proposed pathway suggests that this compound can directly inhibit the growth of competing microbes, thereby shaping the host's microbiome.[1] Furthermore, it may act as a signaling molecule to other beneficial microbes and potentially modulate the host's immune response, a phenomenon observed with other microbial secondary metabolites.[10] Transcriptomic studies on bacteria exposed to other phenazines have shown significant changes in gene expression related to biofilm formation, efflux pumps, and iron uptake, supporting the role of phenazines as potent signaling molecules.[3][7][9]

Future Directions and Drug Development Implications

The study of this compound and its role in microbial symbiosis is a promising area of research with several key future directions:

-

Elucidation of the Specific Signaling Pathway: Further research is needed to identify the specific receptors and downstream signaling cascades that are activated by this compound in both prokaryotic and eukaryotic cells.

-

In Vivo Studies: Investigating the role of this compound in a live arthropod host model will be crucial to validate its proposed functions in symbiosis.

-

Synergistic Effects: Exploring the potential synergistic antimicrobial effects of this compound with other endophenazines and host-produced factors.

From a drug development perspective, this compound and its derivatives represent a potential source of new antimicrobial agents. Its activity against Gram-positive bacteria, including potentially resistant strains, makes it an attractive lead compound. Furthermore, its potential immunomodulatory and microbiome-shaping properties could be harnessed for the development of novel therapeutics for a range of diseases.

Conclusion

This compound is a bioactive secondary metabolite with a likely significant role in the microbial symbiosis between Streptomyces anulatus and its arthropod hosts. Its antimicrobial properties and the known signaling functions of related phenazine compounds suggest a multifaceted role in shaping the host's microbiome and potentially interacting with the host's physiology. The experimental protocols and hypothetical frameworks presented in this guide provide a foundation for future research aimed at fully uncovering the biological functions of this intriguing molecule and exploring its therapeutic potential.

References

- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Phenazine 2-Hydroxy-Phenazine-1-Carboxylic Acid Promotes Extracellular DNA Release and Has Broad Transcriptomic Consequences in Pseudomonas chlororaphis 30–84 | PLOS One [journals.plos.org]

- 8. Fluxomic, Metabolomic, and Transcriptomic Analyses Reveal Metabolic Responses to Phenazine-1-carboxamide Synthesized in Pseudomonas chlororaphis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Transcriptomic, Biochemical, and Morphological Study Reveals the Mechanism of Inhibition of Pseudopestalotiopsis camelliae-sinensis by Phenazine-1-Carboxylic Acid [frontiersin.org]

- 10. mdpi.com [mdpi.com]

The Ecological Role of Endophenazine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endophenazine B, a member of the terpenoid phenazine family of natural products, is a secondary metabolite produced by the endophytic actinomycete Streptomyces anulatus. This document provides a comprehensive overview of the ecological function of this compound, detailing its biosynthesis, biological activities, and proposed mechanisms of action. Quantitative data from available literature are presented, along with detailed experimental protocols for its study. Furthermore, this guide includes visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this multifaceted molecule and its potential applications in drug development and agriculture.

Introduction

Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria. Their redox-active nature underpins their broad spectrum of biological activities, including antimicrobial and herbicidal effects. This compound, a prenylated phenazine, is of particular interest due to its production by an endosymbiont, suggesting a role in the complex interactions between microbes and their hosts. Understanding the ecological function of this compound can provide insights into microbial competition, symbiosis, and the discovery of novel bioactive compounds.

Biosynthesis of this compound

This compound is derived from the shikimic acid pathway, with chorismic acid serving as a key branch-point intermediate. The core phenazine structure is synthesized via the condensation of two molecules of 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid. The biosynthesis of this compound specifically involves the prenylation of the phenazine-1-carboxylic acid (PCA) precursor.

The key precursors for this compound biosynthesis are:

-

Phenazine-1-carboxylic acid (PCA): Derived from the shikimic acid pathway.

-

Dimethylallyl diphosphate (DMAPP): Synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The prenylation step, which attaches a dimethylallyl group to the phenazine core, is a critical modification that enhances the biological activity of the molecule.

Biosynthesis of this compound from primary metabolic precursors.

Ecological Functions and Biological Activities

This compound exhibits a range of biological activities that contribute to its ecological function, primarily centered around microbial competition and interaction with host organisms.

Antimicrobial Activity

This compound demonstrates significant activity against Gram-positive bacteria, including pathogenic strains. This antimicrobial action is a key factor in the competitive advantage of the producing organism in its natural environment.

| Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 8 - 32 | 32 - 128 | [1] |

| Methicillin-Resistant S. aureus (MRSA) | 8 - 32 | 32 - 128 | [1] |

| MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration |

Herbicidal Activity

Endophenazines, including this compound, have been shown to possess herbicidal properties.[2][3] This activity is particularly noted against the aquatic plant Lemna minor (duckweed).[2][3] While the general herbicidal effect is established, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for this compound against Lemna minor, is not currently available in the literature. This herbicidal activity suggests a role for this compound in allelopathic interactions, where it may inhibit the growth of competing plants in the surrounding environment.

Proposed Mechanisms of Action

The biological activities of this compound are believed to stem from two primary mechanisms, characteristic of the phenazine class of compounds.

Phenazines are redox-cycling molecules that can accept electrons from cellular reducing agents, such as NADH and NADPH, and subsequently transfer them to molecular oxygen. This process generates reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The accumulation of ROS leads to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. This mechanism is a major contributor to the antimicrobial and herbicidal effects of phenazines.

Proposed mechanism of ROS generation by this compound.

Recent studies on phenazine compounds have revealed their ability to target and inhibit bacterial topoisomerase IV. This enzyme is essential for DNA replication and chromosome segregation in bacteria. By inhibiting topoisomerase IV, phenazines can induce DNA damage and block cell division, leading to bacterial cell death. While this mechanism has been demonstrated for other phenazines, direct evidence for this compound's interaction with topoisomerase IV is a subject for further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

-

Fermentation: Streptomyces anulatus is cultured in a suitable liquid medium (e.g., ISP2 broth) under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The organic phase, containing the endophenazines, is then concentrated under reduced pressure.

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different phenazine compounds. Fractions are monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by high-performance liquid chromatography (HPLC) to obtain the pure compound.

Quantitative Analysis

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the standard method for quantifying this compound.

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid) is employed for optimal separation.

-

Detection: The absorbance is monitored at the characteristic wavelength for phenazines (around 254 nm and 365 nm).

-

Quantification: A standard curve is generated using a purified and quantified sample of this compound to determine the concentration in unknown samples.

Antimicrobial Susceptibility Testing (MIC Determination)

-

Method: The broth microdilution method is a standard procedure.

-

Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Herbicidal Bioassay (Lemna minor Growth Inhibition Test)

-

Test Organism: Axenic cultures of Lemna minor are used.

-

Test Medium: A sterile, defined nutrient medium (e.g., Steinberg medium) is prepared.

-

Test Concentrations: A range of concentrations of this compound are prepared in the test medium. A solvent control is also included.

-

Inoculation: Each test vessel is inoculated with a specific number of healthy L. minor fronds (e.g., 3-4 fronds with a total of 9-12 fronds per replicate).

-

Incubation: The test vessels are incubated under controlled conditions of light (continuous illumination) and temperature (24 ± 2°C) for 7 days.

-

Data Collection: The number of fronds is counted at the beginning and end of the experiment. Other parameters such as frond area or dry weight can also be measured.

-

Data Analysis: The average specific growth rate and the percentage of growth inhibition are calculated for each concentration. The IC50 value (the concentration causing 50% inhibition of growth) is then determined.

Conclusion and Future Directions

This compound is a biologically active natural product with significant antimicrobial and potential herbicidal properties. Its ecological function is likely multifaceted, contributing to the competitive fitness of its producing organism, Streptomyces anulatus, within its endophytic niche. The proposed mechanisms of action, involving the generation of reactive oxygen species and potential inhibition of topoisomerase IV, are consistent with the activities of other phenazine compounds.

Future research should focus on:

-

Quantitative Herbicidal Activity: Determining the specific IC50 value of this compound against Lemna minor and other plant species to better understand its herbicidal potential.

-

Mechanism of Action: Conducting detailed studies to confirm the interaction of this compound with bacterial topoisomerase IV and to investigate its effects on specific cellular signaling pathways in both prokaryotic and eukaryotic cells.

-

Synergistic Effects: Exploring the potential for synergistic interactions between this compound and other antimicrobial or herbicidal agents.

-

Drug Development: Investigating the therapeutic potential of this compound and its derivatives as novel antimicrobial agents, particularly against drug-resistant pathogens.

A deeper understanding of the ecological role and molecular mechanisms of this compound will undoubtedly pave the way for its potential application in medicine and agriculture.

References

- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological test method for measuring the inhibition of growth using freshwater macrophyte: chapter 1 - Canada.ca [canada.ca]

- 3. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Endophenazine B: Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazines are a class of phenazine antibiotics produced by various bacteria, notably Streptomyces species. These compounds are of significant interest to the scientific community due to their broad-spectrum antimicrobial and herbicidal activities. Endophenazine B, specifically, is a prenylated phenazine derivative isolated from the endosymbiotic Streptomyces anulatus.[1][2] The redox-active nature of phenazines allows them to participate in electron transfer reactions, which is believed to be a key mechanism in their biological activity, including the generation of reactive oxygen species that can lead to cellular damage in target organisms.[1][3] This document provides a detailed protocol for the extraction and purification of this compound from bacterial culture for research and development purposes.

Data Presentation

While specific quantitative yield and purity data for this compound from wild-type Streptomyces anulatus are not extensively reported in the literature, data for the related compound Endophenazine A, produced through metabolic engineering in Pseudomonas chlororaphis P3, can provide a valuable benchmark for production efforts.[4]

| Compound | Producing Organism | Production Method | Titer (mg/L) | Reference |

| Endophenazine A | Pseudomonas chlororaphis P3 | Metabolic Engineering & Medium Optimization | 279.43 | [4] |

| Endophenazine A1 | Pseudomonas chlororaphis P3 | Metabolic Engineering & Medium Optimization | 189.2 | [4] |

| Endophenazine A | Streptomyces coelicolor M512 | Heterologous Expression | 20 | [4] |

| This compound | Streptomyces anulatus | Wild Type Fermentation | Not Reported | - |

Experimental Protocols

This protocol is synthesized from established methods for the isolation of endophenazines and other phenazine derivatives.[1][5][6][7]

Part 1: Fermentation of Streptomyces anulatus

-

Strain Cultivation : Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension of Streptomyces anulatus.

-

Incubation : Incubate the culture on a rotary shaker (e.g., 100-180 rpm) at room temperature (approximately 25-30°C) for 5-7 days.[5]

-

Monitoring : Monitor the production of phenazine compounds, which often impart a characteristic color to the culture broth.

Part 2: Extraction of Crude this compound

-

Harvesting : After the incubation period, harvest the fermentation broth.

-

Cell Separation : Separate the bacterial cells from the culture supernatant by filtration or centrifugation.[5]

-

Solvent Extraction :

-

Transfer the culture supernatant to a separating funnel.

-

Perform a liquid-liquid extraction using an equal volume of an organic solvent such as ethyl acetate.[5]

-

Shake the mixture vigorously for approximately 15 minutes and then allow the layers to separate.[5]

-

Collect the organic phase. Repeat the extraction process to maximize the recovery of the compounds.

-

-

Concentration : Evaporate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[5]

Part 3: Purification of this compound

-

Chromatographic Separation : The crude extract is then subjected to chromatographic techniques for purification.

-

Silica Gel Column Chromatography :

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).[5]

-

Prepare a silica gel column (e.g., Silica gel 60) and equilibrate it with a non-polar solvent system (e.g., hexane-ethyl acetate).[5]

-

Load the dissolved crude extract onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).[5]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[5]

-

-

Sephadex LH-20 Column Chromatography :

-

For further purification, fractions containing this compound can be pooled, concentrated, and subjected to size-exclusion chromatography on a Sephadex LH-20 column.

-

Elute the column with a suitable solvent such as methanol.

-

-

-

High-Performance Liquid Chromatography (HPLC) :

-

For final purification to high purity, preparative HPLC can be employed.

-

Use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water-methanol or water-acetonitrile with a small percentage of formic acid).

-

-

Purity Analysis : The purity of the isolated this compound can be assessed by analytical HPLC and characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Generalized Signaling Pathway for Phenazine Antibiotics

Phenazines, including this compound, are redox-active molecules that can undergo reduction and oxidation cycles within and outside of microbial cells. This redox cycling can lead to the production of reactive oxygen species (ROS), which are highly damaging to cellular components and are a major contributor to their antibiotic effect.

Caption: Generalized mechanism of action for phenazine antibiotics.

References

- 1. researchgate.net [researchgate.net]

- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Endophenazine B using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantification of Endophenazine B, a bioactive N-methylated phenazine produced by Streptomyces anulatus, using a robust and sensitive HPLC-MS/MS method.[1] The described methodology is essential for researchers in natural product discovery, microbial biotechnology, and drug development requiring accurate quantification of this compound from complex matrices such as bacterial fermentation broths.

Introduction

This compound is a prenylated and N-methylated derivative of phenazine-1-carboxylic acid, first isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1][2] Phenazine compounds are known for their broad-spectrum biological activities, including antimicrobial and herbicidal properties, making them attractive candidates for pharmaceutical and agrochemical development. Accurate and precise quantification of this compound is critical for fermentation process optimization, pharmacokinetic studies, and quality control.

This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of this compound. The protocol covers sample preparation from bacterial culture, HPLC separation, and mass spectrometric detection.

Chemical Structure and Properties

-

Compound: this compound

-

Molecular Formula: C₁₉H₁₈N₂O₂

-

Molecular Weight: 306.36 g/mol

-

Structure: (Based on the N-methylated structure of Endophenazine A)[1][3] (A representative structure based on available literature)

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (purity ≥95%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PTFE or nylon)

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

-

Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of methanol.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Sample Preparation (from Bacterial Culture)

This protocol is a general guideline for extracting phenazine compounds from a liquid culture.[4]

-

Harvesting: Centrifuge 1.0 mL of the bacterial culture broth at 12,000 x g for 10 minutes to pellet the cells.

-

Extraction: Transfer the supernatant to a clean tube. Add an equal volume (1.0 mL) of ethyl acetate.

-

Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.

-

Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Drying: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase. Vortex to dissolve.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before analysis.

HPLC and Mass Spectrometry Methodology

The following tables summarize the instrumental conditions for the analysis of this compound. These are typical starting conditions for phenazine-like alkaloids and should be optimized for the specific instrumentation used.[5][6]

Table 1: HPLC Conditions

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Autosampler Temp. | 10 °C |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Instrument Dependent (Optimize) |

| MRM Transitions | Precursor Ion (m/z): 307.14Product Ions (m/z): To be determined experimentally |

Note on MRM Transitions: The precursor ion for this compound is its protonated molecule [M+H]⁺, which has a calculated m/z of 307.14. The specific product ions for quantification (Quantifier) and confirmation (Qualifier) must be determined by infusing a standard solution of this compound and performing a product ion scan.

Data Presentation

Method validation must be performed to determine the quantitative performance of the assay. The following table presents representative (hypothetical) data that should be experimentally determined.

Table 3: Representative Quantitative Performance Data

| Parameter | Representative Value |

| Retention Time (RT) | ~ 5.8 min |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coeff. (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Visualizations

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Endophenazine A - Wikipedia [en.wikipedia.org]

- 4. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Antimicrobial Activity of Endophenazine B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antimicrobial properties of Endophenazine B, a phenazine antibiotic with known activity against a range of microorganisms. The following sections outline the methodologies for determining its inhibitory and bactericidal concentrations, as well as its efficacy in a diffusion-based assay and against bacterial biofilms.

Overview of this compound Antimicrobial Activity

This compound is a natural product belonging to the phenazine family of antibiotics, which are produced by various bacteria, including symbiotic Streptomyces species.[1] Endophenazines have demonstrated antimicrobial activities against Gram-positive bacteria and some filamentous fungi.[1][2] Specifically, this compound has shown efficacy against clinically relevant pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[3] The antimicrobial action of phenazine compounds is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that cause cellular damage to the target microorganisms.[4][5]

Quantitative Antimicrobial Activity of this compound

The following table summarizes the expected antimicrobial activity of this compound against common test organisms based on data for similar phenazine compounds. Actual values should be determined experimentally using the protocols provided below.

| Test Organism | Assay Type | Expected Activity Range (µg/mL) | Reference Compound |

| Staphylococcus aureus (e.g., ATCC 25923) | MIC | 8 - 32 | Endophenazine A/B |

| Methicillin-Resistant S. aureus (MRSA) | MIC | 8 - 32 | Endophenazine A/B |

| Staphylococcus aureus (e.g., ATCC 25923) | MBC | 32 - 128 | Endophenazine A/B |

| Methicillin-Resistant S. aureus (MRSA) | MBC | 32 - 128 | Endophenazine A/B |

| Candida albicans | MIC | 16 - 64 | General Phenazines |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard and widely used technique for this purpose.[6][7][8]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Test microorganism (e.g., Staphylococcus aureus ATCC 25923)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Inoculum:

-

From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or MHB.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]

-

Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Prepare Serial Dilutions:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Prepare a 2X working stock of this compound in MHB. Add 200 µL of this solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a growth control (no this compound), and well 12 will be a sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Add 100 µL of sterile MHB to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours.

-

-

Determine MIC:

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[8][10][11]

Materials:

-

Results from the MIC assay

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile micropipettes and tips

-

Incubator

Procedure:

-

Subculturing:

-

From the wells of the completed MIC assay that show no visible growth (at and above the MIC), take a 10-100 µL aliquot from each well.

-

Spread the aliquot onto a sterile agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Determine MBC:

-

After incubation, count the number of colonies on each plate.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8]

-

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of a microorganism to this compound.[12][13][14]

Materials:

-

This compound solution of a known concentration

-

Sterile 6 mm paper disks

-

Mueller-Hinton Agar (MHA) plates

-

Test microorganism

-

Sterile swabs

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Prepare Inoculum:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

-

-

Inoculate Agar Plate:

-

Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[14]

-

-

Apply Disks:

-

Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the surface of the agar using sterile forceps.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-20 hours.

-

-

Measure Zone of Inhibition:

-

After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone indicates the relative susceptibility of the microorganism to this compound.[12]

-

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

-

This compound stock solution

-

Sterile 96-well flat-bottom microtiter plates

-

Test microorganism capable of biofilm formation (e.g., S. aureus)

-

Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.5%)

-

Crystal Violet solution (0.1%)

-

30% Acetic Acid or Ethanol (95%)

-

Plate reader

Procedure:

-

Prepare Plates and Inoculum:

-

Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate as described in the MIC protocol.

-

Prepare a bacterial inoculum adjusted to approximately 1 x 10⁶ CFU/mL in TSB with glucose.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to the wells containing the serial dilutions of this compound.

-

Include appropriate growth and sterility controls.

-

Cover the plate and incubate at 37°C for 24-48 hours without shaking.

-

-

Staining the Biofilm:

-

Gently remove the planktonic cells and media from the wells.

-

Wash the wells carefully with PBS to remove any remaining non-adherent bacteria.

-

Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.[15]

-

Remove the crystal violet solution and wash the wells with water until the wash water is clear.

-

-

Quantification:

-

Dry the plate completely.

-

Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[15]

-

Measure the absorbance at a wavelength of 540-595 nm using a plate reader.

-

The reduction in absorbance in the presence of this compound compared to the growth control indicates the degree of biofilm inhibition.

-

Visualizations

Experimental Workflows

Caption: Workflow for MIC and MBC Assays.

Caption: Disk Diffusion Assay Workflow.

Proposed Mechanism of Action

Caption: Proposed Mechanism of Action for this compound.

References

- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simple synthesis of endophenazine G and other phenazines and their evaluation as anti-methicillin-resistant Staphylococcus aureus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. litfl.com [litfl.com]

- 8. qlaboratories.com [qlaboratories.com]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. microchemlab.com [microchemlab.com]

- 12. asm.org [asm.org]

- 13. m.youtube.com [m.youtube.com]

- 14. hardydiagnostics.com [hardydiagnostics.com]

- 15. static.igem.org [static.igem.org]

Application of Endophenazine B in Agricultural Research for Herbicidal Properties

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine B is a naturally occurring phenazine antibiotic produced by the endosymbiotic bacterium Streptomyces anulatus. Phenazine compounds are known for their broad-spectrum biological activities, including antimicrobial and, notably, herbicidal properties. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential herbicidal agent in agricultural research. While specific quantitative data on the herbicidal efficacy of this compound is limited in publicly available literature, this guide offers a framework for its evaluation based on established methodologies for similar compounds.

Data Presentation

Quantitative data on the herbicidal activity of this compound is not extensively available. However, researchers can generate this data using the protocols outlined below. For clear comparison and analysis, we recommend structuring the data as follows:

Table 1: Herbicidal Activity of this compound against Lemna minor

| Concentration (µg/mL) | Frond Number Inhibition (%) | Frond Area Inhibition (%) | Root Length Inhibition (%) |

| Control (0) | 0 | 0 | 0 |

| X | Data | Data | Data |

| Y | Data | Data | Data |

| Z | Data | Data | Data |

| IC50 | Calculated Value | Calculated Value | Calculated Value |

Note: This table is a template. "X, Y, Z" represent the concentrations of this compound to be tested. The IC50 (half-maximal inhibitory concentration) should be calculated from the dose-response curve.

Experimental Protocols

Herbicidal Activity Assay using Lemna minor (Duckweed)

This protocol is adapted from established guidelines for testing the phytotoxicity of substances on aquatic plants. Lemna minor is a sensitive indicator species for herbicidal activity.[1]

a. Materials and Reagents:

-

Lemna minor culture

-

Steinberg medium (or other suitable growth medium)

-

This compound (of known purity)

-

Solvent for this compound (e.g., DMSO, ethanol)

-

Sterile multi-well plates (e.g., 24-well)

-

Growth chamber with controlled lighting (continuous illumination) and temperature (24-25°C)

-

Microscope or imaging system for frond and root measurements

-

Statistical analysis software

b. Experimental Workflow:

Caption: Workflow for Lemna minor Herbicidal Assay.

c. Detailed Steps:

-

Culture Preparation: Maintain a healthy, axenic culture of Lemna minor in Steinberg medium under continuous illumination at 24-25°C.

-

Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions of this compound in the growth medium. A solvent control should also be prepared.

-

Assay Setup: In a multi-well plate, add a defined volume of the test solutions to each well. Carefully transfer a single, healthy Lemna minor colony (typically with 2-3 fronds) to each well. Include a negative control (medium only) and a solvent control.

-

Incubation: Incubate the plates in a growth chamber under continuous light at 24-25°C for a period of 7 days.

-

Data Collection: At the end of the incubation period, count the number of fronds in each well. Use an imaging system to measure the total frond area and the length of the longest root of each colony.

-

Data Analysis: Calculate the percent inhibition for each endpoint (frond number, frond area, and root length) relative to the control. Plot the percent inhibition against the concentration of this compound and determine the IC50 value using appropriate statistical software.

Proposed Mechanism of Action

The precise herbicidal mechanism of action for this compound has not been elucidated. However, based on the known activities of other phenazine compounds, a plausible mechanism involves the induction of oxidative stress in plant cells. Phenazines are redox-active molecules that can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][3]

a. Proposed Signaling Pathway:

References

- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenazine-Producing Rhizobacteria Promote Plant Growth and Reduce Redox and Osmotic Stress in Wheat Seedlings Under Saline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Phenazine-Producing Rhizobacteria Promote Plant Growth and Reduce Redox and Osmotic Stress in Wheat Seedlings Under Saline Conditions [frontiersin.org]

Application Notes and Protocols for In Vivo Studies of Endophenazine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophenazine B is a phenazine antibiotic isolated from the endosymbiotic actinomycete, Streptomyces anulatus.[1][2] Phenazine compounds are known for a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[3] this compound, a prenylated and N-methylated derivative, holds potential for therapeutic development.[3][4] Prenylation is thought to enhance the biological effects of these compounds.[2] The mechanism of action for some phenazines involves the generation of reactive oxygen species (ROS), leading to cellular damage in target organisms.[5]

These application notes provide a comprehensive framework for the in vivo evaluation of this compound, covering efficacy, pharmacokinetic, and toxicology studies. The protocols are intended to guide researchers in the preclinical assessment of this promising natural product.

Preclinical In Vivo Efficacy Studies

Murine Model of Systemic Bacterial Infection

Objective: To evaluate the in vivo antibacterial efficacy of this compound in a murine model of systemic infection with Staphylococcus aureus.

Methodology:

-

Animal Model: Female BALB/c mice, 6-8 weeks old.

-

Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.

-

Infection: Induce systemic infection by intraperitoneal (i.p.) injection of a lethal dose (LD90) of methicillin-resistant Staphylococcus aureus (MRSA) strain USA300.

-

Treatment Groups:

-

Vehicle Control (e.g., 10% DMSO in saline, i.p.)

-

This compound (1, 5, 10 mg/kg, i.p.)

-

Positive Control (e.g., Vancomycin, 10 mg/kg, i.p.)

-

-

Dosing: Administer the first dose 1 hour post-infection, followed by a second dose at 12 hours post-infection.

-

Monitoring: Monitor survival for 7 days. Record clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).

-

Bacterial Load Determination: At 24 hours post-infection, a subset of animals from each group will be euthanized to determine bacterial load in the spleen and liver by plating homogenized tissue on selective agar.

-

Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Data Presentation: Survival and Bacterial Load

| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Spleen CFU/g (log10) | Liver CFU/g (log10) |

| Vehicle Control | - | 10 | 8.5 ± 0.4 | 8.2 ± 0.3 |

| This compound | 1 | 40 | 6.2 ± 0.5 | 6.0 ± 0.4 |

| This compound | 5 | 80 | 4.1 ± 0.3 | 3.9 ± 0.2 |

| This compound | 10 | 100 | <2 (limit of detection) | <2 (limit of detection) |

| Vancomycin | 10 | 100 | <2 (limit of detection) | <2 (limit of detection) |

Experimental Workflow: Murine Infection Model

Caption: Workflow for the murine systemic infection model.

Xenograft Model for Antitumor Activity

Objective: To conduct a preliminary assessment of the in vivo antitumor activity of this compound in a human tumor xenograft mouse model.

Methodology:

-

Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Tumor Cell Implantation: Subcutaneously implant human colorectal carcinoma cells (e.g., HCT-116) into the flank of each mouse.

-

Tumor Growth: Allow tumors to reach a palpable size (approximately 100-150 mm³).

-

Treatment Groups:

-

Vehicle Control (e.g., 5% Tween 80 in saline, i.p.)

-

This compound (10, 25, 50 mg/kg, i.p.)

-

Positive Control (e.g., 5-Fluorouracil, 20 mg/kg, i.p.)

-

-

Dosing: Administer treatment every other day for 14 days.

-

Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

-

Body Weight: Monitor body weight twice weekly as an indicator of toxicity.

-

Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors will be excised and weighed.

Data Presentation: Tumor Growth Inhibition

| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 1520 ± 180 | 0 | +2.5 ± 1.0 |

| This compound | 10 | 1150 ± 150 | 24.3 | +1.8 ± 0.8 |

| This compound | 25 | 780 ± 120 | 48.7 | -0.5 ± 1.2 |

| This compound | 50 | 450 ± 90 | 70.4 | -3.2 ± 1.5 |

| 5-Fluorouracil | 20 | 380 ± 75 | 75.0 | -5.1 ± 2.0 |

Hypothesized Signaling Pathway: ROS-Mediated Apoptosis

Caption: Hypothesized ROS-mediated apoptotic pathway.

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.

-

Dosing:

-

Intravenous (IV): 2 mg/kg bolus injection.

-

Oral (PO): 20 mg/kg by gavage.

-

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

-

PK Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Data Presentation: Key Pharmacokinetic Parameters

| Parameter | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) |

| Cmax (ng/mL) | 1250 ± 180 | 450 ± 95 |

| Tmax (h) | 0.083 | 2.0 ± 0.5 |

| AUC (0-t) (ngh/mL) | 2850 ± 320 | 3100 ± 450 |

| AUC (0-inf) (ngh/mL) | 2980 ± 350 | 3250 ± 480 |

| T1/2 (h) | 3.5 ± 0.6 | 4.2 ± 0.8 |

| CL (L/h/kg) | 0.67 ± 0.08 | - |

| Vd (L/kg) | 3.3 ± 0.5 | - |

| Bioavailability (%) | - | 10.9 |

Experimental Workflow: Pharmacokinetic Study

Caption: Workflow for a pharmacokinetic study.

In Vivo Toxicology Studies

Objective: To evaluate the potential toxicity of this compound in a 14-day repeat-dose study in mice.

Methodology:

-

Animal Model: C57BL/6 mice, 7-9 weeks old (equal numbers of males and females).

-

Treatment Groups:

-

Vehicle Control (e.g., 10% DMSO in corn oil, daily oral gavage)

-

This compound (Low Dose: 20 mg/kg/day)

-

This compound (Mid Dose: 50 mg/kg/day)

-

This compound (High Dose: 100 mg/kg/day)

-

-

Dosing: Administer the vehicle or this compound daily for 14 consecutive days via oral gavage.

-

Clinical Observations: Conduct daily clinical observations for signs of toxicity.

-

Body Weight and Food Consumption: Record body weight twice weekly and food consumption weekly.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: Perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination.

Data Presentation: Hematology and Clinical Chemistry

| Parameter | Vehicle Control | Low Dose (20 mg/kg) | Mid Dose (50 mg/kg) | High Dose (100 mg/kg) |

| Hematology | ||||

| WBC (10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.1 | 8.6 ± 1.3 | 8.9 ± 1.4 |

| RBC (10⁶/µL) | 9.2 ± 0.5 | 9.1 ± 0.6 | 9.3 ± 0.4 | 9.0 ± 0.7 |

| Hemoglobin (g/dL) | 15.1 ± 0.8 | 14.9 ± 0.7 | 15.2 ± 0.9 | 14.8 ± 0.8 |

| Platelets (10³/µL) | 850 ± 120 | 840 ± 110 | 860 ± 130 | 830 ± 125 |

| Clinical Chemistry | ||||

| ALT (U/L) | 35 ± 8 | 38 ± 9 | 45 ± 12 | 150 ± 45 |

| AST (U/L) | 80 ± 15 | 85 ± 18 | 95 ± 20 | 220 ± 60 |

| BUN (mg/dL) | 22 ± 4 | 23 ± 5 | 24 ± 4 | 25 ± 6 |

| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.6 ± 0.1 |

| * Statistically significant difference (p<0.05) compared to vehicle control. |

Logical Relationship: Toxicology Assessment

Caption: Overview of the in vivo toxicology assessment process.

References

- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]

Methods for Assessing the Cytotoxicity of Endophenazine B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals